![molecular formula C7H9NO B6260504 rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo CAS No. 1727-97-5](/img/no-structure.png)

rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

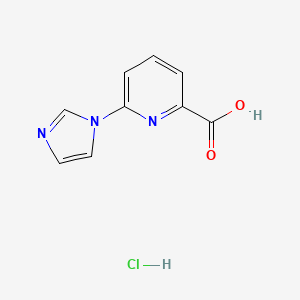

“rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo” is a chemical compound with the IUPAC name (1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile . It has a molecular weight of 151.21 . It is in liquid form .

Synthesis Analysis

An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized . This permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H13NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,11H,1-4,6H2/t7-,8+,9+/m0/s1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.21 . It is stored at a temperature of 4°C . The compound is in liquid form .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

The compound’s rigid bicyclic structure makes it a valuable scaffold in pharmaceutical chemistry. It can be used to synthesize spirocyclic compounds, which are prevalent in many biologically active molecules. For instance, spirocyclic indolines, which can be derived from similar structures, have shown promise in the development of new therapeutic agents .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo involves the following steps: 1) synthesis of 2-cyanocyclohexanone, 2) reduction of 2-cyanocyclohexanone to 2-cyclohexenone, 3) synthesis of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, 4) esterification of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid with 2-cyclohexenone, and 5) cyclization of the resulting ester to form rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo.", "Starting Materials": [ "Cyclohexanone", "Sodium cyanide", "Benzyltriethylammonium chloride", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Ethyl chloroformate", "2-Cyclohexenone", "Maleic anhydride" ], "Reaction": [ "Synthesis of 2-cyanocyclohexanone: Cyclohexanone is reacted with sodium cyanide in the presence of benzyltriethylammonium chloride to form 2-cyanocyclohexanone.", "Reduction of 2-cyanocyclohexanone to 2-cyclohexenone: 2-Cyanocyclohexanone is reduced with sodium borohydride in acetic acid to form 2-cyclohexenone.", "Synthesis of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: Maleic anhydride is reacted with sodium hydroxide to form maleic acid, which is then esterified with ethyl chloroformate to form ethyl maleate. Ethyl maleate is then cyclized with sodium hydroxide to form 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.", "Esterification of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid with 2-cyclohexenone: 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid is esterified with 2-cyclohexenone in the presence of a catalyst to form the corresponding ester.", "Cyclization of the resulting ester to form rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo: The resulting ester is cyclized in the presence of a catalyst to form rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo." ] } | |

CAS-Nummer |

1727-97-5 |

Produktname |

rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo |

Molekularformel |

C7H9NO |

Molekulargewicht |

123.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.